molecular formula C9H9FN2 B178794 2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole CAS No. 124314-68-7

2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole

Cat. No.: B178794
CAS No.: 124314-68-7
M. Wt: 164.18 g/mol
InChI Key: ZSLVJWBCLUSUOC-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C10H11FN2 . It features a 4,5-dihydro-1H-imidazole core, also known as an imidazoline, which is a privileged scaffold in medicinal chemistry and drug discovery. While the specific biological data for this compound is limited in the public domain, its structure is of high interest to researchers. The dihydroimidazole ring is a key subunit in various pharmacologically active molecules and serves as a versatile building block in organic synthesis, particularly in the development of N-heterocyclic carbene (NHC) ligands for metal complexes . Compounds based on the imidazole and imidazoline structure have demonstrated a wide range of biological activities in scientific literature, including serving as tubulin polymerization inhibitors for anticancer research , analgesic and anti-inflammatory agents , and antimicrobial agents . The presence of the 2-fluorophenyl substituent may be investigated for its influence on the molecule's electronic properties, binding affinity, and metabolic stability. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLVJWBCLUSUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Imidazolone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Potential

The unique structure of 2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole makes it a promising candidate for drug development. Its imidazole core is prevalent in many biologically active compounds, suggesting potential therapeutic properties:

  • Antimicrobial Activity : Compounds with imidazole structures, including derivatives of this compound, have demonstrated effectiveness against various pathogens. Specifically, studies indicate that fluorinated imidazoles can enhance antimicrobial activity against bacteria like Helicobacter pylori .
  • Antiviral Properties : Research has shown that similar imidazole derivatives can exhibit antiviral effects. For instance, complexes formed with zinc and imidazole derivatives have shown inhibitory activity against dengue virus (DENV-2) . The potential of this compound as an antiviral agent warrants further investigation.

Case Study: Antiviral Activity Against DENV-2

A study investigated the efficacy of zinc(II)-complexed imidazoles against DENV-2. The results indicated an IC50 of 34.42 μg/ml for the complexed compound, demonstrating significant antiviral activity while maintaining a cytotoxic concentration (CC50) below 100 μg/ml . This suggests that modifications to the imidazole structure could lead to enhanced antiviral agents.

Material Science Applications

Imidazole derivatives are increasingly explored in material science due to their unique chemical properties:

  • Synthesis of New Materials : The presence of functional groups in this compound may allow for the development of new materials with specific functionalities. Research into sulfonated imidazoles has shown promise in creating advanced materials .

Table 1: Comparison of Imidazole Derivatives in Material Science

Compound NameKey FeaturesApplication
ClemizoleAntihistaminic agentPharmaceuticals
OmeprazoleAntiulcer drugPharmaceuticals
MetronidazoleAntibacterial agentPharmaceuticals
This compoundUnique functional groupsMaterial synthesis

Biological Research Applications

The biological interactions of this compound are also noteworthy:

  • Biochemical Probes : Its structure allows for interactions with biological macromolecules, making it a candidate for use as a biochemical probe in research settings .

Case Study: Interaction with Biological Targets

Research indicates that imidazole derivatives can modulate the activity of enzymes and receptors through specific binding interactions. This property could be exploited in drug design to enhance the efficacy and selectivity of therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to biological effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its binding to the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of 4,5-dihydro-1H-imidazole derivatives are heavily influenced by substituents on the phenyl ring. Key analogs include:

Compound Substituent Key Structural Feature
2-(2-Fluorophenyl)-4,5-dihydro-1H-imidazole 2-Fluorophenyl Electron-withdrawing fluorine atom
2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole 4-Hexyloxyphenyl Long alkyloxy chain (lipophilic)
TEIMD (2-[2-(o-Tolyl)ethyl]-4,5-dihydro-1H-imidazole) o-Tolyl ethyl Bulky aromatic substituent
Clonidine 2,6-Dichlorophenyl Dichloro substitution (I1 receptor agonist)

Key Observations :

  • Electron Effects : The 2-fluorophenyl group’s electronegativity may enhance dipole interactions in target binding compared to alkyl or alkoxy substituents .
  • Steric Effects : Bulky groups like o-tolyl ethyl (TEIMD) improve selectivity for I2 binding sites (Ki = 1.7 nM) but reduce solubility .

Pharmacological Activities

Quorum Sensing Inhibition (QSI)
  • 2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole : IC50 = 56.38 µM .
  • Benzimidazole 18a : IC50 = 36.67 µM, demonstrating that saturated imidazole rings (4,5-dihydro) are less potent than fully aromatic benzimidazoles .
  • 2-(2-Fluorophenyl) derivative : While QSI data are unavailable, fluorine’s electronegativity could enhance binding to QS targets compared to alkoxy groups.
Receptor Binding
  • TEIMD: High affinity for I2BS (Ki = 1.7 nM) with >1,000-fold selectivity over α2-adrenoceptors .
  • Clonidine : Contains a 4,5-dihydro-1H-imidazole core but acts on I1 receptors, highlighting how substituent positioning (2,6-dichloro vs. 2-fluoro) dictates receptor specificity .

Physicochemical Properties

  • Solubility : Fluorine’s electronegativity may increase polarity, improving aqueous solubility compared to alkyl-substituted analogs (e.g., 2-[4-(hexyloxy)phenyl] derivative) .
  • logP : Predicted to be lower than alkoxy-substituted analogs due to reduced lipophilicity.

Biological Activity

2-(2-Fluorophenyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, a class of compounds known for their diverse biological activities. This compound, characterized by its unique structure and functional groups, has garnered attention in medicinal chemistry for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered heterocyclic ring containing two nitrogen atoms and a fluorophenyl substituent. Its molecular formula is C10H11FN2C_{10}H_{11}FN_2 with a molecular weight of approximately 180.21 g/mol.

PropertyValue
Molecular FormulaC10H11FN2
Molecular Weight180.21 g/mol
Melting PointNot specified
SolubilityVariable in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Imidazole derivatives are known to inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
  • Receptor Binding : The compound may exhibit binding affinity to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has shown that this compound possesses various biological activities:

  • Antimicrobial Activity : Compounds in the imidazole class have demonstrated significant antibacterial and antifungal properties. For instance, studies have indicated that similar imidazole derivatives exhibit MIC values as low as 3.12 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antiviral Potential : The compound has been evaluated for its antiviral properties against viruses such as dengue virus (DENV). In vitro studies have shown that imidazole derivatives can inhibit viral replication effectively .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity comparable to established drugs like diclofenac . The mechanism often involves the inhibition of cyclooxygenase enzymes.

Study 1: Antiviral Activity Against DENV

A study investigated the antiviral activity of imidazole complexes against DENV-2. The Zinc(II)-2,4,5-triphenyl-1H-imidazole complex exhibited an IC50 of 34.42 μg/mL against DENV-2 replication in Vero cells. This study highlighted the potential of imidazole derivatives as antiviral agents .

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of various imidazole derivatives, including those with fluorinated phenyl groups. The results showed significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against common bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its polar nature, which enhances solubility and absorption characteristics compared to non-polar counterparts. This property is crucial for developing effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole
Reactant of Route 2
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2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole

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